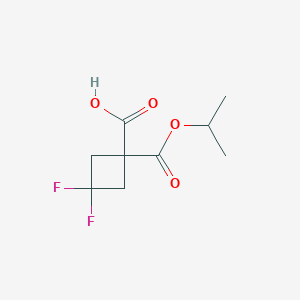

3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid

Beschreibung

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid, with the spectrum showing characteristic features consistent with the proposed molecular structure. The proton Nuclear Magnetic Resonance spectrum displays distinct multipicity patterns arising from the cyclobutane ring protons, the isopropyl ester group, and the carboxylic acid functionality. The presence of fluorine atoms introduces significant complexities into the Nuclear Magnetic Resonance spectra through scalar coupling effects and chemical shift perturbations.

The cyclobutane ring protons exhibit complex multipicity patterns due to geminal and vicinal coupling interactions, with additional complications arising from fluorine-proton coupling. The methylene protons adjacent to the difluorinated carbon appear as characteristic multiplets, with coupling constants reflecting the stereochemical relationships within the four-membered ring system. The quaternary carbon bearing the carboxylic acid and ester functionalities does not contribute directly to the proton spectrum but influences the chemical shifts of neighboring protons through inductive effects.

The isopropyl ester group contributes characteristic signals including a septet for the methine proton and a doublet for the methyl groups. These signals appear in the expected chemical shift ranges for isopropyl esters, with minor perturbations due to the electron-withdrawing effects of the fluorinated cyclobutane system. The carboxylic acid proton typically appears as a broad singlet at characteristic downfield chemical shifts, though this signal may be exchangeable with deuterated solvents.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the two fluorine atoms appearing as equivalent nuclei due to their geminal relationship. The fluorine chemical shifts are influenced by the local electronic environment within the cyclobutane ring system, and the coupling patterns with neighboring carbon and hydrogen nuclei provide detailed information about the molecular connectivity and stereochemistry.

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid. The carboxylic acid functionality exhibits characteristic O-H stretching vibrations in the 2500-2700 wavenumber range, typically appearing as broad absorptions due to hydrogen bonding effects. The carbonyl stretching frequencies for both the carboxylic acid and ester functionalities appear in the 1690-1760 wavenumber region, with the exact positions influenced by the electronic environment of the fluorinated cyclobutane system.

The C-H stretching vibrations of the cyclobutane ring and isopropyl groups appear in the 2850-2970 wavenumber range, while the C-F stretching vibrations contribute characteristic absorptions in the 1000-1300 wavenumber region. The presence of multiple C-F bonds creates complex fingerprint patterns that are diagnostic for the difluorocyclobutane structural motif. Ring breathing modes and deformation vibrations of the cyclobutane system contribute to the lower frequency regions of the infrared spectrum.

Raman spectroscopy provides complementary vibrational information, particularly useful for identifying symmetric stretching modes that may be infrared-inactive. The C-C stretching vibrations of the cyclobutane ring system are typically more prominent in Raman spectra, providing additional confirmation of the four-membered ring structure. The relative intensities of Raman bands can provide information about molecular symmetry and conformational preferences.

The fingerprint region below 1200 wavenumbers contains numerous vibrational modes that are characteristic of the overall molecular structure. These complex patterns arise from coupled vibrations involving multiple bonds and serve as a unique spectroscopic signature for the compound. Modern infrared instrumentation allows for database searching based on these fingerprint patterns, facilitating compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid provides information about molecular weight confirmation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the calculated molecular weight. The presence of fluorine atoms creates distinctive isotope patterns that can be used for molecular formula confirmation and structural verification.

Characteristic fragmentation patterns include loss of the isopropyl group (M-43) and subsequent loss of carbon dioxide from ester functionality. The difluorocyclobutane core tends to undergo ring-opening reactions under mass spectrometric conditions, leading to formation of fluorinated fragment ions. The carboxylic acid functionality can undergo decarboxylation reactions, producing fragments that retain the difluorocyclobutane structural motif.

The electron impact ionization typically produces extensive fragmentation due to the high energy input, while chemical ionization methods may provide softer ionization conditions that preserve more structural information. The relative abundances of fragment ions provide insights into the preferred fragmentation pathways and the relative stabilities of different structural units within the molecule.

Tandem mass spectrometry techniques can provide detailed structural information through collision-induced dissociation experiments. These methods allow for the systematic investigation of fragmentation pathways and can provide definitive structural confirmation for complex fluorinated compounds. The unique fragmentation patterns of difluorocyclobutane systems make mass spectrometry a particularly valuable tool for structural characterization and purity assessment.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid would provide definitive three-dimensional structural information, though specific crystal structure data for this exact compound is limited in the available literature. However, related difluorocyclobutane systems have been subjected to X-ray crystallographic analysis, providing valuable insights into the structural characteristics of this class of compounds. These studies reveal important information about bond lengths, bond angles, and conformational preferences that can be extrapolated to understand the structural features of the target compound.

Crystallographic studies of related 2,2-difluorocyclobutane and 3,3-difluorocyclobutane derivatives have demonstrated the significant impact of fluorine substitution on molecular geometry and crystal packing arrangements. The C-F bond lengths in these systems are typically around 1.35-1.38 Ångström, consistent with the expected values for aliphatic C-F bonds. The F-C-F bond angles are close to tetrahedral geometry, though slight deviations may occur due to the constraints imposed by the four-membered ring system.

Exit vector plot analysis has been employed to compare the three-dimensional structures of different difluorocyclobutane isomers, revealing distinct conformational preferences based on the substitution pattern. These analyses provide insights into the spatial arrangements of functional groups and their potential interactions with biological targets. The conformational differences between 2,2-difluoro and 3,3-difluoro substitution patterns highlight the importance of regioisomerism in determining molecular shape and properties.

Crystal packing studies reveal the intermolecular interactions that stabilize the solid-state structure, including hydrogen bonding between carboxylic acid groups and potential halogen bonding interactions involving the fluorine atoms. The packing arrangements can influence physical properties such as melting point, solubility, and stability. Understanding these solid-state interactions is crucial for pharmaceutical applications where crystal form can significantly impact bioavailability and shelf life.

Eigenschaften

IUPAC Name |

3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOOVGTWUYASMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201188285 | |

| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225532-90-0 | |

| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225532-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives followed by esterification. One common method is the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination and esterification steps.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Reduced derivatives such as alcohols and amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential use in drug design and development, especially in the creation of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism by which 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid increases acidity (predicted pKa ~1.5) compared to the target compound (pKa ~2.5–3.0 estimated) due to stronger electron withdrawal .

- Steric Effects: Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate exhibits higher steric hindrance from two bulky ester groups, reducing reactivity in nucleophilic substitutions compared to the mono-ester target compound .

- Aromatic vs. Aliphatic Substituents : The 2-fluorophenyl derivative (CAS 1784343-34-5) has a predicted density of 1.40 g/cm³ and boiling point of 328.7°C, reflecting increased hydrophobicity and thermal stability compared to aliphatic analogs like ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (density ~1.1 g/cm³) .

Physicochemical Properties

| Property | Target Compound | 3,3-Difluoro-1-(trifluoromethyl) Analog | 2-Fluorophenyl Derivative |

|---|---|---|---|

| Molecular Weight | 234.19 | 204.09 | 230.18 |

| Predicted pKa | ~2.5–3.0 | ~1.5 | 2.95 |

| Boiling Point | Not Reported | Not Reported | 328.7±42.0 °C |

| Density | Not Reported | Not Reported | 1.40±0.1 g/cm³ |

Biologische Aktivität

3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid is a fluorinated organic compound notable for its unique cyclobutane ring structure. Its molecular formula is C9H12F2O4, and it has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H12F2O4 |

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid |

| CAS Number | 1225532-90-0 |

Structure

The compound features a cyclobutane ring with two fluorine atoms and an isopropoxycarbonyl group, which contributes to its unique reactivity and biological properties.

Research indicates that the compound may exhibit various biological activities, primarily through its interaction with cellular mechanisms. Some studies suggest that fluorinated compounds can influence metabolic pathways due to their structural similarity to naturally occurring biomolecules.

-

Antitumor Activity :

- A study involving related cyclobutane derivatives demonstrated potential efficacy in cancer treatment, particularly in boron neutron capture therapy (BNCT) . The synthesis of cyclobutane derivatives has been linked to enhanced targeting of tumor cells.

-

Nuclear Magnetic Resonance (NMR) Applications :

- The compound's structural properties make it suitable for use as a conformationally restricted label in solid-state 19F NMR studies. This application is significant for understanding peptide interactions within membranes .

- Transport Mechanisms :

Study on Antitumor Efficacy

In a preclinical study, derivatives of cyclobutanecarboxylic acids were evaluated for their antitumor properties. The results indicated that certain modifications led to increased selectivity for tumor cells over normal cells, suggesting a potential therapeutic application for 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid in oncology .

NMR Labeling Study

Another study focused on the use of fluorinated amino acids in NMR spectroscopy showed that compounds like 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid could serve as effective labels for studying protein conformations and interactions in biological systems .

Hazard Classification

The compound is classified under several hazard categories:

- Skin Irritation : Causes skin irritation (Category 2).

- Eye Irritation : Causes serious eye irritation (Category 2A).

- Respiratory System Toxicity : Specific target organ toxicity upon single exposure (Category 3).

Recommendations for Handling

Proper safety measures should be taken when handling this compound:

- Use personal protective equipment (PPE), including gloves and eye protection.

- Ensure adequate ventilation in working areas.

- Store the compound away from incompatible substances.

Q & A

Q. What synthetic routes are recommended for preparing 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid?

Methodological Answer: The synthesis typically involves:

Cyclobutane Ring Formation : Cycloaddition or ring-closing strategies to construct the strained cyclobutane core.

Fluorination : Electrophilic or nucleophilic fluorination at the 3,3-positions using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).

Esterification : Introduction of the isopropoxycarbonyl group via reaction with isopropyl chloroformate or carbodiimide-mediated coupling.

Carboxylic Acid Activation : Protection/deprotection strategies (e.g., using tert-butyl esters) to avoid side reactions during fluorination.

Key challenges include managing ring strain and achieving regioselective fluorination. The canonical SMILES (C1C(CC1(F)F)C(=O)O) and InChI string (InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13)) confirm the functional group arrangement .

Q. How can spectroscopic methods characterize this compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Two distinct fluorine signals near -120 ppm (CF₂) confirm fluorination at the 3,3-positions.

- ¹H NMR : Downfield shifts for the cyclobutane protons (δ ~2.5–3.5 ppm) indicate ring strain. The isopropyl group shows a septet (δ ~5.0 ppm) and doublets for methyl groups.

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1750 cm⁻¹ (ester carbonyl).

- Mass Spectrometry : Molecular ion peak at m/z 222.19 (calculated molecular weight) and fragmentation patterns (e.g., loss of isopropoxycarbonyl group) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Based on hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315/H319 (skin/eye irritation):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In a cool, dry place away from oxidizing agents. Refer to PubChem safety data for additional guidance .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric syntheses involving this compound?

Methodological Answer:

- Catalytic Systems : Chiral phosphoric acids (e.g., TRIP or SPINOL derivatives) can induce enantioselectivity in transfer hydrogenation or esterification reactions.

- Substrate Engineering : Modifying the cyclobutane’s substituents (e.g., bulky groups) to enhance steric control.

- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee). Studies suggest yields >80% and ee >90% are achievable under optimized conditions .

Q. What computational approaches predict the electronic effects of fluorine substituents?

Methodological Answer:

- DFT Calculations : Analyze fluorine’s electron-withdrawing effects on the cyclobutane ring using software like Gaussian or ORCA. Compare HOMO/LUMO energies with non-fluorinated analogs.

- Molecular Dynamics (MD) : Simulate conformational flexibility; the rotatable bond count (1) suggests limited mobility, but fluorine’s electronegativity may stabilize specific conformers.

- QSPR Models : Correlate XLogP3-AA (0.9) with solubility or membrane permeability for antifungal activity predictions .

Q. How to design biological assays for evaluating antifungal activity?

Methodological Answer:

In Vitro Testing :

- MIC Assays : Screen against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI guidelines).

- Mechanistic Studies : Probe inhibition of ergosterol biosynthesis (common target for difluoromethyl antifungals).

Structure-Activity Relationship (SAR) : Compare with 3,5-difluorobenzoic acid derivatives (e.g., ) to identify critical functional groups.

Cytotoxicity : Test on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How does hydrolytic stability of the isopropoxycarbonyl group vary under physiological conditions?

Methodological Answer:

- Experimental Setup :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.

- Temperature Effects : Accelerated stability studies at 40°C/75% RH.

- Kinetic Analysis : Calculate half-life (t₁/₂) of ester hydrolysis. The ester’s stability is critical for prodrug applications; the isopropyl group may confer slower hydrolysis compared to methyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.